molecular formula C23H20ClN3O3S B14124307 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B14124307
M. Wt: 453.9 g/mol
InChI Key: NIBHXNBBANJWDL-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a thienopyrimidine core with chlorophenyl and ethyl-methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the thienopyrimidine core, followed by the introduction of the chlorophenyl and ethyl-methylphenyl groups. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for hydrogenation reactions). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound

Scientific Research Applications

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different cores.

    Ethyl-Methylphenyl Derivatives: Compounds with ethyl-methylphenyl groups attached to different cores.

Uniqueness

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.9 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3O3S/c1-3-15-7-4-6-14(2)20(15)25-19(28)13-26-18-10-11-31-21(18)22(29)27(23(26)30)17-9-5-8-16(24)12-17/h4-12H,3,13H2,1-2H3,(H,25,28)

InChI Key

NIBHXNBBANJWDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3)C

Origin of Product

United States

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